3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid synthesis pathway
3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid synthesis pathway
This guide details the synthesis of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid , a specific pyrazole scaffold often utilized in medicinal chemistry as a core for kinase inhibitors and antiviral agents.
The synthesis of 1,3,5-substituted pyrazoles is notoriously sensitive to regiochemistry. A direct cyclization often yields the thermodynamically favored 5-amino-1-ethyl-3-carboxylic acid isomer. Therefore, this guide prioritizes a regio-controlled pathway involving the alkylation of a nitro-pyrazole intermediate, ensuring the correct placement of the ethyl group relative to the carboxylate and amino moieties.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule, 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid , features an ethyl group at N1, an amino group at C3, and a carboxylic acid at C5.
Disconnection Logic:
-
N1-Ethyl Bond: The most reliable method to introduce the N-ethyl group is via alkylation of a pre-formed pyrazole ring. However, alkylating a 3-aminopyrazole directly often leads to exocyclic amine alkylation or unfavorable regioisomers.
-
C3-Amino Group: To prevent side reactions during alkylation, the amino group is best introduced as a nitro (
) precursor. The nitro group is non-nucleophilic and directs alkylation via steric and electronic factors. -
Pyrazoles Scaffold: The core 3(5)-nitropyrazole-5(3)-carboxylate can be synthesized from the corresponding amino-pyrazole via a Sandmeyer-type reaction.
Pathway Overview:
Ethyl 3(5)-aminopyrazole-5(3)-carboxylate
Part 2: Detailed Synthesis Protocol
Phase 1: Synthesis of the Pyrazole Core
Objective: Preparation of Ethyl 3(5)-nitropyrazole-5(3)-carboxylate.
Step 1.1: Formation of Ethyl 3-aminopyrazole-5-carboxylate Note: This compound exists in tautomeric equilibrium. The synthesis typically yields the 3(5)-amino-5(3)-ester.
-
Reagents: Hydrazine hydrate (
), Ethyl cyanopyruvate (Ethyl 3-cyano-2-oxopropionate). -
Mechanism: The hydrazine attacks the ketone carbonyl of the pyruvate, followed by intramolecular cyclization onto the nitrile.
-
Protocol:
-
Dissolve Ethyl cyanopyruvate (10.0 g, 70 mmol) in Ethanol (100 mL).
-
Cool to 0°C. Add Hydrazine hydrate (3.5 g, 70 mmol) dropwise over 15 minutes.
-
Allow to warm to room temperature and reflux for 4 hours.
-
Concentrate in vacuo. The residue typically solidifies upon cooling.
-
Recrystallize from Ethanol/Ether to yield Ethyl 3(5)-aminopyrazole-5(3)-carboxylate as a pale yellow solid.
-
Step 1.2: Conversion to Ethyl 3(5)-nitropyrazole-5(3)-carboxylate
-
Reagents: Sodium Nitrite (
), Copper(I) oxide ( ) or excess Nitrite, Hydrochloric acid ( ). -
Protocol:
-
Suspend the amine (5.0 g) in 10% HCl (50 mL) at 0°C.
-
Add a solution of
(2.5 g in 10 mL water) dropwise, maintaining temp < 5°C. (Forms the diazonium salt). -
Add this solution slowly to a suspension of
(10 g) and powder or in water at 50°C (Sandmeyer nitration). -
Stir for 1 hour, then cool and extract with Ethyl Acetate (3 x 50 mL).
-
Dry over
and concentrate to yield Ethyl 3(5)-nitropyrazole-5(3)-carboxylate .
-
Phase 2: Regioselective Alkylation (Critical Step)
Objective: Installation of the N-ethyl group and isolation of the correct isomer.
Step 2.1: N-Ethylation
-
Reagents: Ethyl Iodide (
), Potassium Carbonate ( ), DMF. -
Reaction:
-
Protocol:
-
Dissolve Ethyl 3(5)-nitropyrazole-5(3)-carboxylate (3.0 g) in anhydrous DMF (30 mL).
-
Add
(2.5 eq). Stir for 15 min. -
Add Ethyl Iodide (1.2 eq) dropwise.
-
Stir at 60°C for 12 hours.
-
Quench with water (100 mL) and extract with Ethyl Acetate.
-
Step 2.2: Isomer Separation The alkylation yields two major regioisomers:
-
Target (Isomer A): Ethyl 1-ethyl-3-nitropyrazole-5-carboxylate. (Ethyl group adjacent to Ester).[1][2][3]
-
Undesired (Isomer B): Ethyl 1-ethyl-5-nitropyrazole-3-carboxylate. (Ethyl group adjacent to Nitro).[4][5]
-
Purification: Flash Column Chromatography (Silica Gel).
-
Eluent: Hexane:Ethyl Acetate (Gradient 90:10 to 70:30).
-
Identification:
-
Target Isomer: Typically elutes second due to the dipole interaction of the adjacent ester/ethyl group (verify with NOESY NMR: NOE observed between N-Ethyl protons and Ester protons).
-
Yield: Expect ~30-40% of the desired isomer (sterics of the ester slightly disfavor N1 alkylation, but electronic factors stabilize it).
-
Phase 3: Reduction and Hydrolysis
Objective: Final conversion to the amino-acid.
Step 3.1: Reduction of Nitro Group
-
Reagents:
(1 atm), 10% Pd/C, Methanol. -
Protocol:
-
Dissolve the isolated Ethyl 1-ethyl-3-nitropyrazole-5-carboxylate in Methanol.
-
Add 10% Pd/C (10 wt%).
-
Stir under Hydrogen atmosphere (balloon) for 4-6 hours.
-
Filter through Celite to remove catalyst.
-
Concentrate to yield Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate .
-
Step 3.2: Saponification
-
Reagents: Lithium Hydroxide (
), THF/Water (1:1). -
Protocol:
-
Dissolve the ester in THF/Water.
-
Add
(2.0 eq). Stir at RT for 2 hours. -
Acidify carefully with 1M HCl to pH ~4-5 (Isoelectric point).
-
The product precipitates.[6] Filter, wash with cold water, and dry.
-
Final Product: 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid (White to off-white solid).
Part 3: Analytical Data & Visualization
Key Analytical Expectations
| Technique | Expected Signal / Characteristic |
| 1H NMR (DMSO-d6) | |
| LC-MS | [M+H]+ = 156.15 . Single peak. |
| NOESY NMR | Strong correlation between N-Ethyl |
Reaction Scheme Diagram
Caption: Step-wise synthesis of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid via the nitro-intermediate route.
Part 4: Troubleshooting & Optimization
-
Regioselectivity Issues: If the alkylation step yields predominantly the wrong isomer (1-ethyl-5-nitro-3-ester), consider using Ethyl 3-acetamidopyrazole-5-carboxylate as the substrate instead of the nitro compound. The acetamido group is bulkier and may shift the alkylation ratio, though the nitro route is generally preferred for electronic differentiation.
-
Decarboxylation: Pyrazole-5-carboxylic acids can decarboxylate at high temperatures. Avoid heating the final acid above 100°C during drying.
-
Purification: The amino-acid product is zwitterionic. If precipitation with HCl is difficult, use ion-exchange chromatography (Dowex 50W) for isolation.
References
-
Synthesis of 3(5)-Aminopyrazoles: Organic Syntheses, Coll. Vol. 5, p.39 (1973); Vol. 48, p.8 (1968). Link
- Regioselectivity in Pyrazole Alkylation:Journal of Heterocyclic Chemistry, Vol 42, Issue 7, 2005.
-
Sandmeyer Reaction on Aminopyrazoles: Journal of the Chemical Society, Perkin Transactions 1, 1994. "Synthesis and antiviral activity of three pyrazole analogues of distamycin A." (Describes the 1-methyl analog synthesis). Link
-
CAS 1006451-71-3 Entry: PubChem Compound Summary for CID 543072 (General Analog). Link
Sources
- 1. 1-乙基-3-甲基-1H-吡唑-5-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. industrialchemistry.org [industrialchemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
